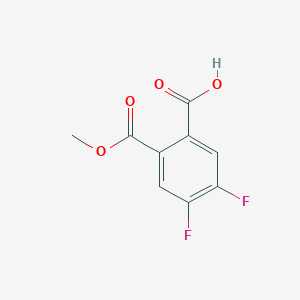![molecular formula C17H20N6O2 B12833871 5,6-Diamino-2-ethyl-8-morpholin-4-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile CAS No. 745798-03-2](/img/structure/B12833871.png)
5,6-Diamino-2-ethyl-8-morpholin-4-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diamino-2-ethyl-8-morpholino-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-2-ethyl-8-morpholino-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile typically involves multi-step organic reactions. The starting materials and intermediates are carefully selected to ensure the correct formation of the desired product. Common synthetic routes may include:
Formation of the Furo[2,3-c][2,7]naphthyridine Core: This step often involves cyclization reactions using appropriate precursors.
Introduction of Amino Groups: Amination reactions are employed to introduce the amino groups at the 5 and 6 positions.
Morpholino Group Addition: The morpholino group is introduced through nucleophilic substitution reactions.
Final Functionalization: The ethyl and carbonitrile groups are added in the final steps to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Diamino-2-ethyl-8-morpholino-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Applications De Recherche Scientifique
5,6-Diamino-2-ethyl-8-morpholino-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 5,6-Diamino-2-ethyl-8-morpholino-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Diamino-2-ethyl-8-morpholino-1,2-dihydroquinoline-9-carbonitrile
- 5,6-Diamino-2-ethyl-8-morpholino-1,2-dihydroisoquinoline-9-carbonitrile
Uniqueness
5,6-Diamino-2-ethyl-8-morpholino-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile is unique due to its furo[2,3-c][2,7]naphthyridine core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
745798-03-2 |
|---|---|
Formule moléculaire |
C17H20N6O2 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
5,6-diamino-2-ethyl-8-morpholin-4-yl-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile |
InChI |
InChI=1S/C17H20N6O2/c1-2-9-7-10-12-11(8-18)16(23-3-5-24-6-4-23)21-14(19)13(12)15(20)22-17(10)25-9/h9H,2-7H2,1H3,(H2,19,21)(H2,20,22) |
Clé InChI |
URTHODOUMRXRFX-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC2=C3C(=C(N=C(C3=C(N=C2O1)N)N)N4CCOCC4)C#N |
Solubilité |
8.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


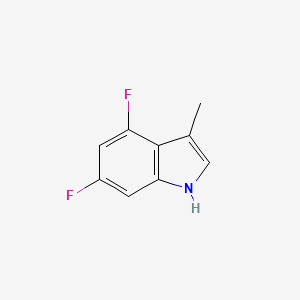
![5-Nitro-1H-benzo[d]imidazol-7-ol](/img/structure/B12833799.png)
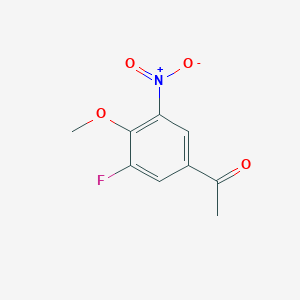
![2-(1H-Benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B12833808.png)
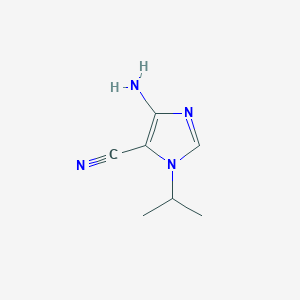
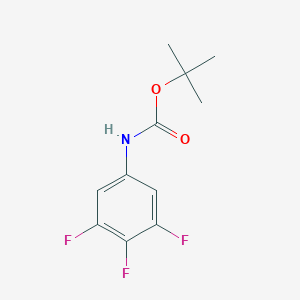
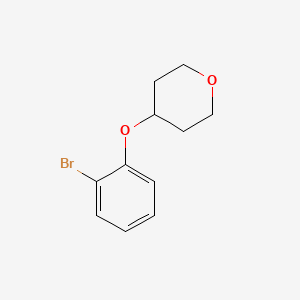
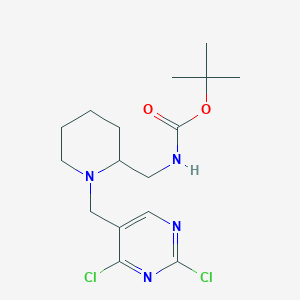
![6-Chloro-2-methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B12833837.png)
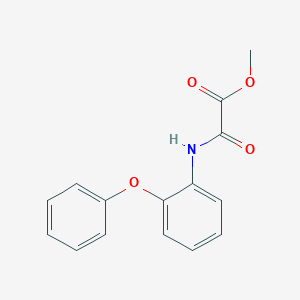
![5-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12833848.png)
![2-[(5E)-5-[1,3-dimethyl-5-(trifluoromethyl)benzimidazol-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B12833851.png)
![4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B12833852.png)
